![molecular formula C17H14N4O4 B6587433 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea CAS No. 1219842-64-4](/img/structure/B6587433.png)

3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of 1,4-benzodioxane-6-amine with various reagents in different conditions . For instance, one study describes the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield a sulfonamide derivative . This compound was then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base to yield various N-alkyl/aralkyl derivatives .Molecular Structure Analysis

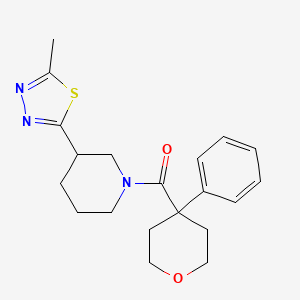

The molecular structure of “3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea” can be inferred from its name. It contains a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, an oxadiazol ring, and a phenylurea group. The exact structure can be confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS .科学的研究の応用

Antibacterial Agents

Compounds with a similar structure have been synthesized and evaluated for their potential as antibacterial agents . They have shown promising results against various bacterial strains, making them a potential candidate for further research in this field .

Enzyme Inhibitors

These compounds have also been found to be moderate enzyme inhibitors . They can inhibit the activity of certain enzymes, which can be useful in controlling various physiological disorders .

Anti-Inflammatory Properties

Some compounds with a similar structure have been shown to exhibit anti-inflammatory properties. They achieve this by activating certain pathways, leading to the suppression of pro-inflammatory cytokines.

Nonlinear Optical (NLO) Material

The compound has been suggested as a potential NLO material for frequency generator, optical limiters, and optical switching applications . This opens up a new avenue for its application in the field of optics .

Antimicrobial and Fungicidal Activities

Compounds with a similar structure have been found to possess wide biological properties such as antimicrobial and fungicidal activities . This makes them an interesting group in medicinal chemistry .

Pharmaceutical and Industrial Applications

These compounds have found applications in pharmaceutical and industrial sectors . Their chemical reactivities make them useful in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds .

将来の方向性

The future directions for research on “3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea” could involve further exploration of its potential therapeutic effects, as well as a more detailed investigation of its physical and chemical properties. Further studies could also focus on optimizing its synthesis and improving its safety profile .

作用機序

Target of Action

The compound 3-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-phenylurea is primarily targeted towards cholinesterase enzymes . These enzymes play a crucial role in nerve function, particularly in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes can lead to an increase in acetylcholine, which can have various effects on the nervous system.

Mode of Action

This compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition results in an increase in acetylcholine levels, as the enzymes are unable to break down this neurotransmitter as efficiently. The compound’s interaction with its targets can lead to changes in nerve function, potentially impacting cognition and other neurological processes.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and breakdown of acetylcholine, a key neurotransmitter in the nervous system. By inhibiting cholinesterase enzymes, this compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine.

Result of Action

The primary result of this compound’s action is the inhibition of cholinesterase enzymes, leading to increased levels of acetylcholine . This can have various effects on the nervous system, potentially improving cognition and other neurological functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can impact the compound’s stability and its interaction with its targets Additionally, factors such as temperature and the presence of other substances can also influence the compound’s action and efficacy

特性

IUPAC Name |

1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4/c22-16(18-12-4-2-1-3-5-12)19-17-21-20-15(25-17)11-6-7-13-14(10-11)24-9-8-23-13/h1-7,10H,8-9H2,(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNDDCOWQUACMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,5-dimethylfuran-3-carbonyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B6587369.png)

![3-{4-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B6587401.png)

![N-[2-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)ethyl]oxolane-2-carboxamide](/img/structure/B6587402.png)

![N-{2-[(dimethylsulfamoyl)amino]ethyl}-4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine](/img/structure/B6587405.png)

![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)propanamide](/img/structure/B6587416.png)

![2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B6587424.png)

![1-[3-(1,3-benzoxazol-2-yl)phenyl]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587432.png)

![3-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6587441.png)

![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B6587446.png)

![1-phenyl-3-{5-[4-(propan-2-ylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}urea](/img/structure/B6587454.png)

![2-{[6-(4-fluorophenyl)pyrimidin-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6587455.png)

![N-(3-chloro-2-methylphenyl)-2-[(6-propylpyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B6587460.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide](/img/structure/B6587464.png)